6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine: A Technical Guide for Advanced Drug Discovery
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive overview of the novel heterocyclic building block, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (CAS Number: 871792-60-8). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available chemical data, explores its primary application as a component in Proteolysis Targeting Chimeras (PROTACs), and offers expert insights into its synthesis, characterization, and reactivity.
Introduction: The Pyrrolopyrazine Scaffold in Modern Medicinal Chemistry
The fusion of pyrrole and pyrazine rings creates the pyrrolopyrazine scaffold, a privileged heterocyclic system that has garnered significant interest in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[2] The specific dihydro- form, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, has recently emerged as a valuable building block, particularly in the rapidly advancing field of targeted protein degradation.[3] Its rigid, bicyclic structure and the presence of a reactive secondary amine make it an attractive component for the construction of complex bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in drug design and synthesis. The key properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 871792-60-8 | [4] |
| Molecular Formula | C₆H₇N₃ | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | [4] |
| SMILES | C1C2=NC=CN=C2CN1 | [4] |
| InChIKey | GSIQLKOFXMCKNK-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | [5] |
| Predicted logP | 0.0798 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Purity (typical) | ≥97% | [5] |
These properties suggest a molecule with a degree of polarity, suitable for participating in hydrogen bonding interactions, a key feature in molecular recognition by biological targets.
Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Core
While a specific, detailed experimental protocol for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic strategy can be inferred from methodologies developed for its constitutional isomers. A notable approach is the catalyst-free tandem hydroamination-aromatic substitution reaction reported by Turkett et al. for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines.[6] An adaptation of this methodology provides a logical and experimentally viable route to the target compound.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step sequence starting from commercially available precursors. The key transformation is an intramolecular nucleophilic aromatic substitution (SNAr) reaction.
Caption: Proposed synthetic workflow for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-3-chloropyrazin-2-amine (Intermediate A)
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To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 2-aminoacetaldehyde dimethyl acetal (1.1 eq).
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Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct.
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Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
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Dissolve Intermediate A (1.0 eq) in a suitable solvent such as dioxane or toluene.
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Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to facilitate both the deprotection of the acetal and the subsequent intramolecular nucleophilic aromatic substitution.
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Heat the reaction mixture to reflux and monitor for the consumption of the starting material.
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After completion, carefully quench the reaction by pouring it into a cooled, basic aqueous solution (e.g., saturated sodium bicarbonate).
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Extract the product with a suitable organic solvent.
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Dry, concentrate, and purify the final product by column chromatography or recrystallization.
Application as a Building Block in Proteolysis Targeting Chimeras (PROTACs)
The primary utility of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine in contemporary drug discovery is as a scaffold or linker element in the design of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
The PROTAC Mechanism
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding both the POI and the E3 ligase, the PROTAC forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Role of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine in PROTAC Design
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is well-suited for incorporation into PROTAC linkers. Its rigid, bicyclic nature can help to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex. The secondary amine at the 6-position provides a convenient handle for covalent attachment to either the POI ligand or the E3 ligase ligand, or to another part of the linker chain, through standard amide bond formation or reductive amination.
Characterization and Spectroscopic Data (Predicted)
1H NMR (Predicted):
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Pyrazine Protons: Two signals in the aromatic region (δ 8.0-8.5 ppm), likely appearing as doublets or singlets depending on the specific coupling constants.
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Methylene Protons (C5 and C7): Two signals in the aliphatic region (δ 3.5-4.5 ppm), likely appearing as singlets or triplets, integrating to 2H each.
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NH Proton: A broad singlet in the region of δ 5.0-7.0 ppm, the chemical shift of which would be dependent on the solvent and concentration.
13C NMR (Predicted):
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Pyrazine Carbons: Two signals in the aromatic region (δ 140-160 ppm).
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Methylene Carbons (C5 and C7): Two signals in the aliphatic region (δ 40-55 ppm).
Mass Spectrometry:
-
Expected [M+H]+: 122.0713
Reactivity and Further Functionalization
The reactivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is primarily dictated by the secondary amine and the pyrazine ring.
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N-Acylation: The secondary amine at the 6-position is expected to readily undergo acylation with acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy for its incorporation into PROTAC linkers.
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N-Alkylation: The secondary amine can also be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones.
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Aromatic Substitution: The pyrazine ring is electron-deficient and may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than on a singly activated ring.
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Cycloaddition Reactions: Dihydropyrazine systems have been shown to participate in cycloaddition reactions, for example with ketenes.[6]
Safety and Handling
A specific Safety Data Sheet (SDS) for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is not widely available. However, based on the known hazards of the parent pyrazine heterocycle, the following general precautions should be observed:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is listed for storage at 4°C by some suppliers.[5]
-
Hazards: The pyrazine core is associated with potential skin and eye irritation.
Disclaimer: This safety information is based on the properties of a related compound. Always consult a specific and up-to-date Safety Data Sheet for the compound before handling.
Conclusion
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a promising and versatile building block for modern drug discovery. Its rigid bicyclic structure and the presence of a reactive secondary amine make it particularly well-suited for its emerging role as a linker or scaffold component in the design of Proteolysis Targeting Chimeras. While detailed, publicly available data on its synthesis and characterization remain limited, the information and predictive insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this novel heterocyclic core in their programs.
References
- Turkett, J. A., Ringuette, A. E., Lindsley, C. W., & Bender, A. M. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123–6130.
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Retrieved from [Link]
- Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of the pyrazine ring by means of magnesiation and zincation. Organic letters, 11(8), 1837–1840.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19761174, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Retrieved January 5, 2026 from [Link].
- Google Patents. (n.d.). US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
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AK Scientific, Inc. (n.d.). 6, 7-Dihydro-5h-pyrrolo[3, 4-b]pyrazine, min 95%, 1 gram. Retrieved from [Link]
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ACS Publications. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. Retrieved from [Link]
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PubMed. (2025). PROTAC-PatentDB: A PROTAC Patent Compound Dataset. Retrieved from [Link]
- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1965–1984.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate.
-
ResearchGate. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]
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